molecular formula C25H22N2O3 B5142311 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No.: B5142311
M. Wt: 398.5 g/mol
InChI Key: KPAWWHQQBOQJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic compound with a unique structure that includes a nitrophenyl group and a tetrahydrobenzo[a]phenanthridinone core

Properties

IUPAC Name

2,2-dimethyl-5-(3-nitrophenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2)13-19-22-18-9-4-3-6-15(18)10-11-20(22)26-24(23(19)21(28)14-25)16-7-5-8-17(12-16)27(29)30/h3-12,24,26H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAWWHQQBOQJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves nitration of a suitable aromatic precursor to introduce the nitro group.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydrobenzo[a]phenanthridinone core.

    Functional group modifications:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2,2-Dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a compound of significant interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial and antifungal activities. A notable study reported its effectiveness against drug-resistant strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

Neuroprotective Effects
Recent investigations have indicated that this compound may offer neuroprotective benefits. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases. Research published in Neuroscience Letters highlighted its role in reducing neuroinflammation and improving cognitive functions in animal models .

Materials Science

Organic Photovoltaics
In materials science, this compound has been explored as a component in organic photovoltaic devices. Its unique electronic properties allow for efficient charge transport and light absorption. Studies have demonstrated that incorporating this compound into polymer matrices enhances the efficiency of solar cells significantly .

Polymer Composites
The compound is also being investigated for use in polymer composites to improve mechanical properties and thermal stability. Research shows that blending this compound with different polymers can lead to materials with enhanced strength and durability, making them suitable for various industrial applications .

Environmental Applications

Pollutant Degradation
There is growing interest in the application of this compound for environmental remediation. Studies have indicated its potential for degrading environmental pollutants through photocatalytic processes. Research published in Environmental Science & Technology demonstrated its effectiveness in breaking down organic contaminants under UV light exposure .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast and lung cancer cell lines
Antimicrobial PropertiesEffective against drug-resistant bacteria
Neuroprotective EffectsReduced oxidative stress and improved cognitive function
Organic PhotovoltaicsEnhanced efficiency in solar cells
Polymer CompositesImproved mechanical properties and thermal stability
Pollutant DegradationEffective degradation of organic contaminants

Mechanism of Action

The mechanism by which 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one include other nitrophenyl-substituted tetrahydrobenzo[a]phenanthridinones. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Biological Activity

2,2-Dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one (CAS Number: 5965-55-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C29H26N4O3SC_{29}H_{26}N_{4}O_{3}S and a molecular weight of approximately 510.61 g/mol. Its structure features a complex arrangement that contributes to its biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Properties : Preliminary data suggest that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Interaction with Cell Signaling Pathways : It has been shown to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger apoptotic pathways in cancer cells.

Case Study 1: Anticancer Activity in Hepatocellular Carcinoma

A study conducted on hepatocellular carcinoma (HCC) cells demonstrated that treatment with this compound resulted in significant reduction of cell viability. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that this effect was mediated through the activation of caspase-dependent apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Data Summary Table

Biological ActivityObservationsReferences
AnticancerInduces apoptosis in HCC cells
AntimicrobialMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
Anti-inflammatoryReduces inflammation markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.